Indole-5,6-quinone

Catalog No.
S606158
CAS No.
582-59-2
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-5,6-quinone

CAS Number

582-59-2

Product Name

Indole-5,6-quinone

IUPAC Name

1H-indole-5,6-dione

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H

InChI Key

IGGVVGHJSQSLFO-UHFFFAOYSA-N

SMILES

C1=CNC2=CC(=O)C(=O)C=C21

Canonical SMILES

C1=CNC2=CC(=O)C(=O)C=C21

Indole-5,6-quinone is a significant member of the indolequinone family, characterized by its unique chemical structure featuring a quinone functional group. It plays a crucial role in various biological processes, particularly in the oxidative browning reactions observed in fruits such as bananas. This reaction is mediated by the enzyme tyrosinase, which catalyzes the conversion of tyrosine and catecholamines into catechol melanin, a pigment responsible for the browning effect . The compound is recognized for its ability to undergo redox reactions, transitioning between oxidized and reduced states, specifically through the formation of 5,6-dihydroxyindole .

  • Redox Reactions: It can undergo two-electron oxidation from 5,6-dihydroxyindole to form indole-5,6-quinone. Additionally, one-electron oxidation leads to the formation of a semiquinone radical .
  • Nucleophilic Attack: The electrophilic nature of indole-5,6-quinone allows it to react with nucleophiles, resulting in various substitution reactions. This reactivity is significant in biological systems where it can interact with amino acids and other cellular components .

Indole-5,6-quinone exhibits notable biological activities:

  • Antioxidant Properties: The compound has been implicated in antioxidant mechanisms due to its ability to scavenge free radicals and reactive oxygen species. This activity is crucial in protecting cells from oxidative stress .
  • Metabolic Role: In humans, indole-5,6-quinone is associated with metabolic pathways and has been detected in conditions like hawkinsinuria, indicating its involvement in certain metabolic disorders .
  • Potential Therapeutic

The synthesis of indole-5,6-quinone can be achieved through several methods:

  • Oxidation of 5,6-Dihydroxyindole: This is the most common method where 5,6-dihydroxyindole is oxidized using oxidizing agents such as hydrogen peroxide or transition metal catalysts.
  • Enzymatic Synthesis: Utilizing enzymes like tyrosinase allows for a more controlled synthesis environment that mimics natural processes occurring in plants and animals .
  • Chemical Synthesis: Various synthetic routes have been developed that involve multi-step organic reactions to construct the quinone structure from simpler precursors.

Indole-5,6-quinone has several applications across different fields:

  • Cosmetic Industry: Due to its pigment properties similar to eumelanin, it is explored for use in cosmetic formulations aimed at skin protection and pigmentation .
  • Material Science: Its redox properties make it a candidate for developing bio-inspired materials that mimic the electronic properties of natural melanins .
  • Pharmaceuticals: Research into its potential therapeutic effects continues to expand, particularly regarding its role in cancer treatment and neuroprotection .

Studies on indole-5,6-quinone interactions reveal its capacity to form complexes with various biomolecules:

  • Protein Interactions: Indole-5,6-quinone can modify proteins through covalent bonding with amino acids like cysteine and lysine, influencing protein function and stability.
  • Radical Formation: The compound can generate free radicals upon interaction with other biological molecules, which may lead to oxidative damage or serve as signaling molecules depending on the context .

Indole-5,6-quinone shares structural similarities with other compounds within the indole and quinone families. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
5,6-DihydroxyindoleDihydroxyindolePrecursor to indole-5,6-quinone; involved in melanin biosynthesis.
Indole-2-carboxylic acidCarboxylic acidExhibits different reactivity due to carboxyl group; less redox-active than indole-5,6-quinone.
Indole-3-acetic acidAuxin (plant hormone)Functions primarily as a plant growth regulator; structurally distinct from indole-5,6-quinone.
Indole-5-carboxaldehydeAldehydeCan participate in different reactions due to aldehyde functionality; less stable than quinones.

Indole-5,6-quinone's unique position lies in its dual role as both a pigment precursor and an active participant in redox chemistry within biological systems. Its ability to form stable radicals distinguishes it from other similar compounds that may not exhibit such properties.

Physical Description

Solid

XLogP3

-0.3

Wikipedia

Indole-5,6-quinone

Dates

Modify: 2023-08-15

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